N-Acetyl-N-(2,6-dichlorophenyl)acetamide
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Overview
Description
N-Acetyl-N-(2,6-dichlorophenyl)acetamide is an organic compound with the molecular formula C10H9Cl2NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(2,6-dichlorophenyl)acetamide typically involves the acetylation of 2,6-dichloroaniline. One common method is to react 2,6-dichloroaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(2,6-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
N-Acetyl-N-(2,6-dichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The mechanism of action of N-Acetyl-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a crucial role in the inflammatory response. By inhibiting COX, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-Chloroacetyl-N-phenyl-2,6-dichloroaniline: Similar in structure but contains a chloroacetyl group instead of an acetyl group.
2,6-Dichlorodiphenylamine: Contains a diphenylamine structure with two chlorine atoms.
N-(2,6-Dimethylphenyl)chloroacetamide: Similar structure but with methyl groups instead of chlorine atoms.
Uniqueness
N-Acetyl-N-(2,6-dichlorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring and its acetyl group, which confer distinct chemical and biological properties. Its ability to inhibit COX enzymes makes it a valuable compound in the development of anti-inflammatory drugs .
Properties
IUPAC Name |
N-acetyl-N-(2,6-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c1-6(14)13(7(2)15)10-8(11)4-3-5-9(10)12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPQWEDVABNFEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=C(C=CC=C1Cl)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447747 |
Source
|
Record name | Acetamide, N-acetyl-N-(2,6-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91573-20-5 |
Source
|
Record name | Acetamide, N-acetyl-N-(2,6-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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